(E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one
Description
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(3E)-3-[(4-ethylphenyl)methylidene]-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C14H17NO/c1-3-11-4-6-12(7-5-11)9-13-8-10(2)15-14(13)16/h4-7,9-10H,3,8H2,1-2H3,(H,15,16)/b13-9+ |
InChI Key |
MWWLLSRNQVCXEM-UKTHLTGXSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\CC(NC2=O)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2CC(NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one typically involves the condensation of 4-ethylbenzaldehyde with 5-methylpyrrolidin-2-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as amines or thiols replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated pyrrolidinone derivatives.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolidinone and Oxindole Families
- (3E)-3-(4-Ethylbenzylidene)-1,3-dihydro-2H-indol-2-one (Oxindole analogue): This oxindole derivative shares the (E)-4-ethylbenzylidene substituent but replaces the pyrrolidinone core with an indole-2-one system. Crystallographic studies using the XPac algorithm revealed that its supramolecular packing involves dimeric assemblies stabilized by C–H···O and π–π interactions, differing from the pyrrolidinone’s helical stacking due to steric effects from the methyl group at C5 .
- Its synthesis involves condensation of 4-ethylbenzaldehyde with a thiazolidinone precursor, similar to the Knoevenagel reaction used for pyrrolidinones. The thioxo group in D2 enhances hydrogen-bonding capacity, leading to distinct antimicrobial properties compared to the pyrrolidinone analogue .
Substituent Effects on Physicochemical Properties
| Compound Name | Core Structure | Substituents | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one | Pyrrolidinone | 4-Ethylbenzylidene, C5-methyl | Not reported | Lactam, α,β-unsaturated ketone |
| D2 (Thiazolidinone) | Thiazolidinone | 4-Ethylbenzylidene, dimethylaminoethyl | 96 | Thioxo, lactam, tertiary amine |
| (3E)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one | Oxindole | 4-Chlorobenzylidene | Not reported | Indole-2-one, α,β-unsaturated ketone |
Key Observations :
Pharmacological and Antimicrobial Comparisons
- Antimicrobial Activity: The thiazolidinone derivative D2 demonstrated moderate activity against Gram-positive bacteria (MIC: 32 µg/mL), attributed to the thioxo group’s ability to disrupt bacterial membranes.
- Bioavailability: The dimethylaminoethyl group in D2 enhances solubility in polar solvents, a feature absent in the methyl-substituted pyrrolidinone. This difference highlights the role of auxiliary substituents in pharmacokinetic optimization .
Solid-State and Crystallographic Comparisons
Crystal structures of benzylidene-substituted compounds were analyzed using the XPac algorithm , which evaluates similarity in molecular packing:
- Dimensionality of Similarity: (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one likely forms 1D chains via C–H···O interactions, analogous to its oxindole counterpart. Thiazolidinones like D2 exhibit 2D layered packing due to additional S···S interactions .
Biological Activity
(E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one is a synthetic organic compound belonging to the pyrrolidinone class, characterized by its unique molecular structure. This compound has garnered attention for its potential biological activities, which are critical in medicinal chemistry and drug development. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a pyrrolidinone ring with an ethylbenzylidene substituent. This specific arrangement suggests potential interactions with various biological targets, which may enhance its therapeutic applications. The molecular formula is , and it exhibits properties typical of pyrrolidinones, such as stability and reactivity towards modifications.
Biological Activity
Research indicates that compounds similar to (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar pyrrolidinones have demonstrated effectiveness against various bacterial strains.
- Neuroprotective Effects : Some derivatives show promise in protecting neuronal cells from damage.
- Antioxidant Properties : The compound may help in reducing oxidative stress within biological systems.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one | Ethylbenzylidene on pyrrolidinone ring | Antimicrobial, neuroprotective |
| 2-Pyrrolidinone | Basic pyrrolidinone structure | Antimicrobial, neuroprotective |
| 4-Methylbenzylidene-pyrrolidinone | Methyl substitution on benzene ring | Antioxidant, anti-inflammatory |
| 5-Methylpyrrolidine | Methyl group on pyrrolidine | Analgesic properties |
Synthesis and Modification
The synthesis of (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one typically involves the condensation of 4-ethylbenzaldehyde with 5-methylpyrrolidin-2-one. This synthetic route allows for the modification of substituents on the pyrrolidinone ring, potentially enhancing biological activity or creating derivatives with novel properties.
Key Synthetic Steps:
- Condensation Reaction : The reaction between 4-ethylbenzaldehyde and 5-methylpyrrolidin-2-one under acidic conditions.
- Purification : The product is purified through recrystallization or chromatography to obtain high-purity samples for biological testing.
Computational Predictions
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling have been employed to predict the biological activity of (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one. These models correlate chemical structure with biological effects, providing insights into potential efficacy against specific targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the pyrrolidinone class:
- Antimicrobial Studies : Research demonstrated that derivatives of pyrrolidinones exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of bulky substituents like ethylbenzylidene enhances this activity due to improved membrane penetration.
- Neuroprotective Effects : A study highlighted that certain pyrrolidine derivatives protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival.
- Anti-inflammatory Properties : Compounds structurally related to (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation reactions between 5-methylpyrrolidin-2-one and 4-ethylbenzaldehyde. For example, analogous syntheses (e.g., thiazolidinone derivatives) use ammonium acetate as a catalyst in acetic acid under reflux, achieving yields of ~65% . Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst screening : Testing alternatives like piperidine or ionic liquids.
- Temperature control : Reflux at 80–100°C balances yield and side-product formation.
Q. Which spectroscopic techniques are essential for characterizing (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one?
- Key Techniques :
- FTIR : Identify carbonyl (C=O, ~1670–1700 cm⁻¹) and imine (C=N, ~1560–1620 cm⁻¹) stretches.
- NMR : Look for ¹H NMR signals such as:
- δ 1.19–1.25 ppm (triplet, CH2CH3 from 4-ethyl group).
- δ 7.19–7.33 ppm (aromatic protons).
- δ 7.62 ppm (singlet, benzylidene proton) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C15H17NO2: 243.1259).
Q. How can researchers assess the preliminary bioactivity of this compound?
- Screening Workflow :
Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
Cytotoxicity testing : MTT assay on human cell lines (e.g., HEK-293) to evaluate selectivity.
Docking studies : Preliminary in silico analysis against targets like bacterial DNA gyrase or fungal lanosterol demethylase .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one?
- Strategies :
- Substituent variation : Replace the 4-ethyl group with electron-withdrawing (e.g., -NO2) or bulky groups (e.g., -CF3) to modulate lipophilicity and target binding .
- Heterocyclic fusion : Introduce fused rings (e.g., thiadiazole) to improve metabolic stability .
- Stereochemical control : Synthesize enantiomers to explore chirality-dependent activity (e.g., using chiral HPLC for resolution) .
Q. What computational approaches are used to elucidate the mechanism of action?
- Tools :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with microbial enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- MD simulations : GROMACS for analyzing ligand-protein stability over 100 ns trajectories.
- QSAR modeling : Develop models correlating substituent electronic parameters (Hammett σ) with MIC values .
Q. How should researchers address contradictions in reported bioactivity data?
- Resolution Steps :
Standardize assays : Ensure consistent inoculum size, growth media, and endpoint criteria across labs .
Validate purity : Use HPLC (C18 column, MeCN/H2O gradient) to confirm ≥95% purity, as impurities (e.g., unreacted aldehyde) may skew results .
Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in IC50 values across studies .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
